

# An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diethyloxazole

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## Compound of Interest

Compound Name: 2,4-Diethyloxazole

Cat. No.: B15433917

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## Introduction

**2,4-Diethyloxazole** is a substituted aromatic heterocyclic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.<sup>[1][2][3]</sup> The substitution pattern of oxazole derivatives plays a significant role in their biological activities, which can range from antimicrobial and anticancer to anti-inflammatory and antidiabetic properties.<sup>[1][4][5]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of **2,4-Diethyloxazole**, along with general experimental protocols for its synthesis and characterization, and a summary of the biological activities of related oxazole compounds. While specific experimental data for **2,4-diethyloxazole** is limited in the current literature, this guide consolidates available information and provides context based on related structures.

## Physicochemical Properties

The fundamental physicochemical properties of **2,4-Diethyloxazole** are summarized below. Much of the available data is based on computational models, with limited experimentally determined values.

Table 1: Identifiers and Computed Properties of **2,4-Diethyloxazole**

Property	Value	Reference
IUPAC Name	2,4-diethyl-1,3-oxazole	[6][7]
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO	[6][7]
Molecular Weight	125.17 g/mol	[6][7]
CAS Number	84027-83-8	[6]
Synonyms	Oxazole, 2,4-diethyl	[6][8]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	1	[6]
Rotatable Bond Count	2	[6]
Topological Polar Surface Area	21.6 Å <sup>2</sup>	[6]
XLogP3-AA (Computed)	1.8	[6]

Table 2: Experimental Physicochemical Properties of **2,4-Diethyloxazole**

Property	Value	Reference
Kovats Retention Index (Standard non-polar)	903, 908	[6]
Kovats Retention Index (Standard polar)	1228	[6]
Boiling Point	Data not available. The parent compound, oxazole, has a boiling point of 69 °C.	[1][2]
Melting Point	Data not available.	
Density	Data not available.	
pKa	Data not available. The conjugate acid of the parent oxazole has a pKa of 0.8.	[3]
Water Solubility	Data not available.	

## Experimental Protocols: Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2,4-diethyloxazole** is not readily available in the cited literature, a general synthesis for 2,4-disubstituted oxazoles can be proposed based on established methods.

### General Synthesis of 2,4-Disubstituted Oxazoles

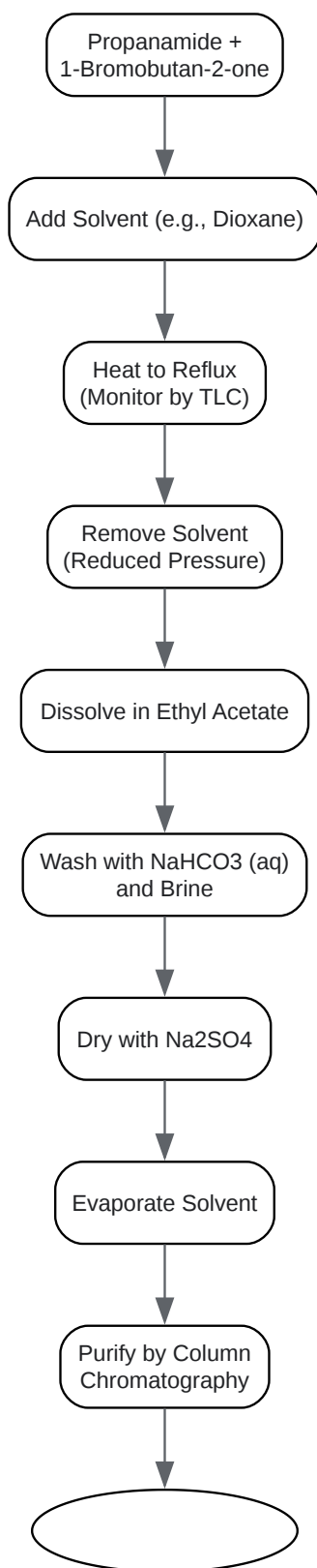
A common method for synthesizing 2,4-disubstituted oxazoles involves the condensation and cyclization of an  $\alpha$ -haloketone with an amide. For **2,4-diethyloxazole**, this would likely involve the reaction of 1-bromobutan-2-one with propanamide.

Reaction Scheme:



Detailed Methodology:

- **Reaction Setup:** To a solution of propanamide in a suitable solvent such as dioxane or DMF, an equimolar amount of 1-bromobutan-2-one is added.
- **Reaction Conditions:** The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the pure **2,4-diethyloxazole**.



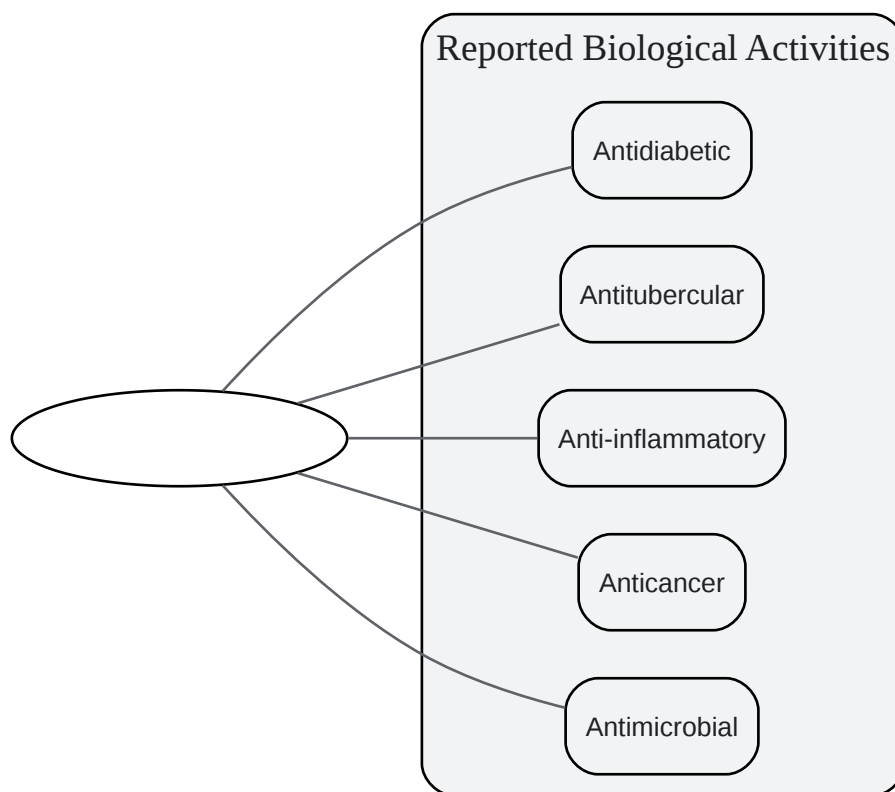
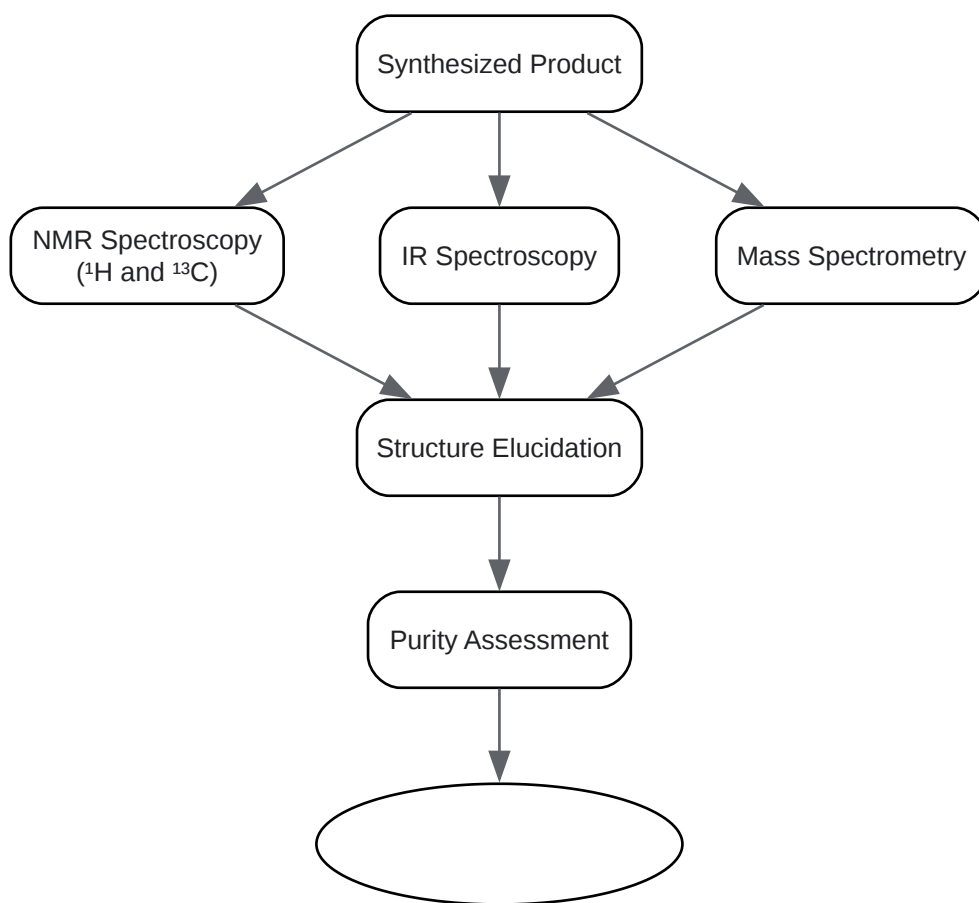
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A generalized workflow for the synthesis of **2,4-diethyloxazole**.

## Characterization Methods

The structure of the synthesized **2,4-diethyloxazole** would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show signals corresponding to the two ethyl groups and the single proton on the oxazole ring. The ethyl groups would each show a triplet and a quartet. The chemical shift of the oxazole ring proton (at C5) would be in the aromatic region.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the carbons of the two ethyl groups and the three carbons of the oxazole ring.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the alkyl groups, C=N and C=C stretching vibrations from the oxazole ring, and C-O-C stretching.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum of the closely related 2,4-diethyl-5-methyloxazole is available and can be used as a reference for fragmentation patterns.[\[9\]](#)[\[10\]](#)



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diethyloxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15433917#physicochemical-properties-of-2-4-diethyloxazole]

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